molecular formula C2H8ClN B032498 Dimethyl-1,1,1-d3-amine hydrochloride CAS No. 120033-84-3

Dimethyl-1,1,1-d3-amine hydrochloride

Cat. No. B032498
M. Wt: 84.56 g/mol
InChI Key: IQDGSYLLQPDQDV-NIIDSAIPSA-N
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Description

Synthesis Analysis

The synthesis of related nitrogen-containing compounds involves intricate processes aimed at incorporating the desired functional groups and structural frameworks. For instance, the exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of Dimedone and a β-Enaminone) through various experimental spectroscopies and theoretical studies highlights the complex synthesis pathways of similar compounds. These methods often employ Density Functional Theory (DFT) for optimization and analysis, indicating a comprehensive approach to the synthesis of these compounds (Fatima et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to Dimethyl-1,1,1-d3-amine hydrochloride is analyzed through various spectroscopic methods, including NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy. Theoretical studies, such as those performed using the DFT method, aid in the optimization and understanding of molecular geometries, vibrational frequencies, and electron distributions within these molecules. Such analyses provide insights into the structural characteristics that define their chemical behavior and reactivity (Fatima et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of Dimethyl-1,1,1-d3-amine hydrochloride and its derivatives are influenced by their structural features. For example, the chemical kinetics of H-abstractions from dimethyl amine by various radicals have been systematically investigated to understand the atmospheric and combustion chemistry of aliphatic amines. These studies reveal the temperature-dependent reaction mechanisms and the influence of molecular structure on reactivity (Shang et al., 2019).

Scientific Research Applications

1. Exploration of Experimental and Theoretical Properties

Dimethyl-1,1,1-d3-amine hydrochloride, as a derivative of Dimedone, has been studied for its experimental spectroscopies (NMR, FT-Raman, FT-IR, UV–Visible) and theoretical properties using Density Functional Theory (DFT). It's significant in the synthesis of nitrogen-containing compounds and has applications in understanding molecular interactions and charge distribution within the molecule (Fatima et al., 2021).

2. Catalytic Applications

The compound has been utilized in the catalysis of N,N-dimethylation of amines and nitro compounds, showcasing its potential in synthetic organic chemistry. This involves one-pot synthesis of a wide range of N,N-dimethyl amines, highlighting its versatility and efficiency in catalytic processes (Zhang et al., 2015).

3. Biocatalysis in Pharmaceutical Industries

In the realm of biocatalysis, particularly in pharmaceutical industries, this compound plays a role in synthesizing various pharmaceuticals like (-)-Peroxetine hydrochloride and vitamin D3 derivatives. It's instrumental in the development of biocatalysts for chemical and biotechnology industries (Angajala et al., 2016).

4. Chemical Kinetics and Fuel Potential

Dimethyl-1,1,1-d3-amine hydrochloride is identified as a promising nitrogen-containing fuel candidate. Studies focus on the reaction kinetics of H-abstractions from this compound by various radicals, essential for understanding atmospheric and combustion chemistry of aliphatic amines (Shang et al., 2019).

5. Gas Chromatography Applications

The compound has been analyzed in the context of headspace gas chromatography, especially for the determination of secondary and tertiary amines in drug substances. This underscores its significance in analytical chemistry and pharmaceutical quality control (Gopalakrishnan & Devi, 2016).

Safety And Hazards

The safety and hazards associated with Dimethyl-1,1,1-d3-amine hydrochloride are represented by the GHS07 pictogram. The hazard statements include H302 - H315 - H319 - H335, which indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Dimethyl-1,1,1-d3-amine hydrochloride is a product for proteomics research . It aids in various applications such as drug development, organic synthesis, and isotope labeling. The future directions of this compound will likely continue in these areas of research.

properties

IUPAC Name

1,1,1-trideuterio-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGSYLLQPDQDV-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583873
Record name N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-1,1,1-d3-amine hydrochloride

CAS RN

120033-84-3
Record name N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120033-84-3
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Synthesis routes and methods I

Procedure details

First, 6.83 g of a 50% by mass aqueous dimethylamine solution (dimethylamine: 75.9 mmol) was added to a 100-ml two-necked flask. Next, 8.19 g of a 35% by mass aqueous solution of hydrochloric acid (hydrochloric acid: 78.9 mmol) was added to a 100-ml dropping funnel. Subsequently, the dropping funnel was set to the two-necked flask, and then the aqueous solution of hydrochloric acid was added dropwise to the aqueous dimethylamine solution under ice-cooling. Thus, dimethylamine hydrochloride was prepared in the two-necked flask. Next, 2.78 g (92.4 mmol) of paraformaldehyde as the formaldehyde derivative and 9.0 g (61.6 mmol) of α-tetralone as the carbonyl compound were further added to the two-necked flask. Note that the volume of the mixture made of water and paraformaldehyde present in the two-necked flask was 25 mL, and the concentration of hydrochloric acid (HCl) in the mixture was 0.12 mol/L. Subsequently, a bulb condenser was set to the two-necked flask, and then the inside of the two-necked flask was replaced with nitrogen. Thereafter, the two-necked flask was immersed in an oil bath of 90° C., and heated for 4 hours with stirring. Thus, a reaction liquid was obtained. Note that the thus obtained reaction liquid was subjected to HPLC analysis for components in the reaction liquid. As a result, the conversion of α-tetralone was found to be 99%, and the yield (HPLC yield) of N,N-dimethylaminomethyl-1-tetralone hydrochloride (the Mannich base) was found to be 95%.
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Synthesis routes and methods II

Procedure details

By a similar operation as in Starting Material Synthetic Example 21 and adding triethylamine (1.28 ml), dimethyl(2,3,4,9-tetrahydro-1H-β-carboline-1-ylmethyl)amine (305 mg, yield 72%) was obtained from dimethylamine hydrochloride (751 mg) and 1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride (synthesized according to the method described in J. Med. Chem., 34, 8, 1991, 2624-2633, 470 mg).
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1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 2
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 3
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 4
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 5
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 6
Dimethyl-1,1,1-d3-amine hydrochloride

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